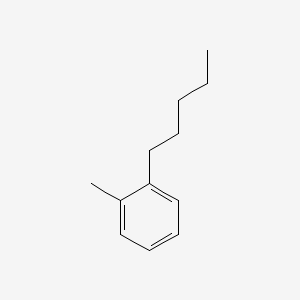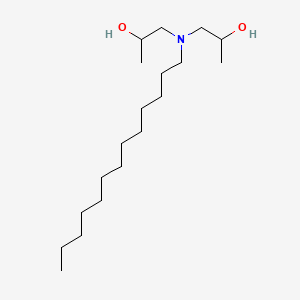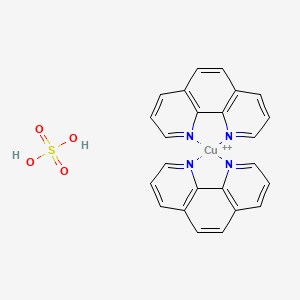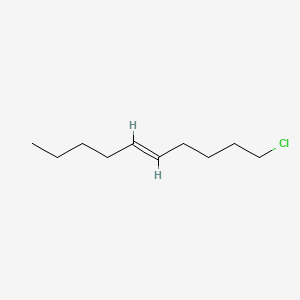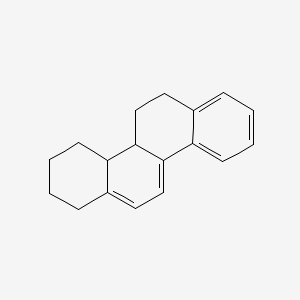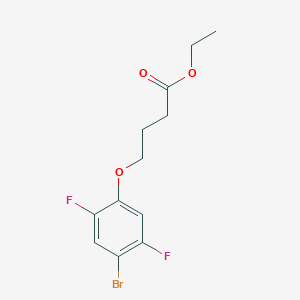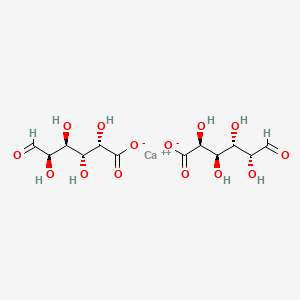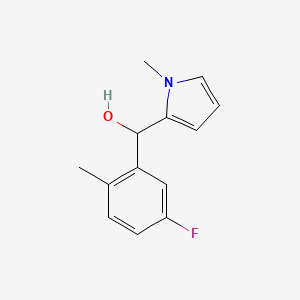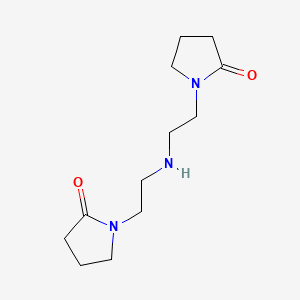
1,1'-(Iminodiethylene)dipyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Iminodiethylene)dipyrrolidin-2-one is a chemical compound with the molecular formula C12H21N3O2 It is known for its unique structure, which includes two pyrrolidin-2-one rings connected by an iminodiethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Iminodiethylene)dipyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with iminodiethylene intermediates under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Iminodiethylene)dipyrrolidin-2-one often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Iminodiethylene)dipyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
1,1’-(Iminodiethylene)dipyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Iminodiethylene)dipyrrolidin-2-one involves its interaction with specific molecular targets. It can form complexes with various biomolecules, influencing their activity and function. The pathways involved in its action are still under investigation, but it is known to affect enzymatic processes and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A simpler analog with a single pyrrolidin-2-one ring.
Iminodiethylene derivatives: Compounds with similar iminodiethylene bridges but different functional groups.
Uniqueness
1,1’-(Iminodiethylene)dipyrrolidin-2-one is unique due to its dual pyrrolidin-2-one structure, which imparts distinct chemical and physical properties. This makes it more versatile in reactions and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
85204-23-5 |
|---|---|
Formule moléculaire |
C12H21N3O2 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-[2-[2-(2-oxopyrrolidin-1-yl)ethylamino]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H21N3O2/c16-11-3-1-7-14(11)9-5-13-6-10-15-8-2-4-12(15)17/h13H,1-10H2 |
Clé InChI |
GDAOLYAEFUYWDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCNCCN2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


